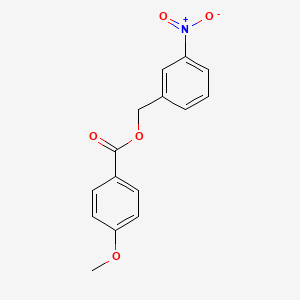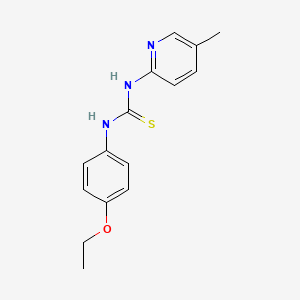
9-(2-phenoxyethyl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-phenoxyethyl)-9H-purin-6-amine, also known as PEA, is a purine derivative that has been studied extensively due to its potential therapeutic applications. PEA has been found to have various biochemical and physiological effects, making it a promising candidate for further research. In
作用機序
9-(2-phenoxyethyl)-9H-purin-6-amine exerts its effects through various mechanisms, including binding to adenosine receptors, inhibition of phosphodiesterase, and modulation of ion channels. This compound has been found to increase the levels of adenosine, which has neuroprotective and anti-inflammatory effects. This compound also inhibits phosphodiesterase, which increases the levels of cyclic AMP, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, modulation of the immune response, and inhibition of cancer cell growth. This compound has also been found to improve cognitive function and can be used as a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
9-(2-phenoxyethyl)-9H-purin-6-amine has several advantages for lab experiments, including its low toxicity and high solubility in water. However, this compound has a short half-life, which can make it difficult to study its effects in vivo. Additionally, this compound can be metabolized quickly, which can make it challenging to determine its mechanism of action.
将来の方向性
There are several future directions for research on 9-(2-phenoxyethyl)-9H-purin-6-amine, including the development of new synthesis methods, the investigation of its effects on different types of cancer, and the exploration of its potential therapeutic applications in other fields. Additionally, further studies are needed to determine the optimal dosage and frequency of administration for this compound to maximize its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound that has been studied extensively for its potential therapeutic applications. Its various biochemical and physiological effects make it a promising candidate for further research in various fields, including neuroscience, immunology, and oncology. Further studies are needed to determine the optimal dosage and frequency of administration for this compound to maximize its therapeutic potential.
合成法
9-(2-phenoxyethyl)-9H-purin-6-amine can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-bromoethyl phenyl ether, which is then reacted with 6-chloropurine to form this compound. The final product is obtained through purification using column chromatography.
科学的研究の応用
9-(2-phenoxyethyl)-9H-purin-6-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and oncology. In neuroscience, this compound has been found to have neuroprotective effects and can improve cognitive function. In immunology, this compound has been shown to have anti-inflammatory properties and can modulate the immune response. In oncology, this compound has been found to inhibit the growth of cancer cells and can be used in combination with other anti-cancer drugs.
特性
IUPAC Name |
9-(2-phenoxyethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c14-12-11-13(16-8-15-12)18(9-17-11)6-7-19-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPLREGIDRRRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=NC3=C(N=CN=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5800730.png)

![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5800754.png)

![ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)


![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)




![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)